

Statistical Validation of Aprobarbital's Effect on Sleep Latency: A Comparative Analysis

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Compound of Interest

Compound Name: *Aprobarbital*

Cat. No.: *B1667570*

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This guide provides a comparative analysis of **Aprobarbital**'s effect on sleep latency, placed in context with other barbiturates, namely Secobarbital and Pentobarbital. Due to the limited availability of recent, direct head-to-head clinical trial data for **Aprobarbital**, this guide synthesizes available information on the pharmacological class and data from studies on related compounds to offer a comprehensive overview for research and drug development purposes.

Comparative Analysis of Sleep Latency

Direct quantitative data from recent, comparative human clinical trials on the effect of **Aprobarbital** on sleep latency is scarce in publicly available literature. **Aprobarbital**, a barbiturate developed in the 1920s, was primarily used for insomnia but is now rarely prescribed.^[1] However, based on its classification as an intermediate-acting barbiturate and its shared mechanism of action with other barbiturates, its effects on sleep latency can be inferred and compared with related compounds for which more data is available.

Barbiturates, as a class, are known to reduce the time taken to fall asleep.^[2] While specific mean sleep latency times for **Aprobarbital** are not readily available in recent clinical trial data, a study on a related intermediate-acting barbiturate, phenobarbitone, demonstrated a significant reduction in sleep latency. In one study, phenobarbitone showed a mean sleep latency of 3.40 minutes compared to 8.23 minutes with a placebo.

A study evaluating Secobarbital at a 100 mg dose in insomniac patients noted an improvement in sleep induction with short-term use, with total wake time decreased by 43% from baseline.^[3] Although a specific sleep latency in minutes was not provided, this substantial reduction in wake time suggests a significant effect on the time to fall asleep. It is important to note, however, that the effectiveness of Secobarbital was found to diminish with intermediate-term use.^[3]

Pentobarbital, another short-acting barbiturate, has also been studied for its effects on sleep, although much of the recent quantitative data on sleep latency comes from animal studies.^[4] ^[5] Human studies have confirmed its hypnotic effects, but specific modern clinical trial data detailing its impact on sleep latency in minutes is not readily available in the searched literature.^[6]

Table 1: Comparative Data on Barbiturate Effects on Sleep Parameters

Drug Name	Drug Class	Dosage	Key Finding on Sleep Latency/Induction	Citation
Aprobarbital	Intermediate-acting barbiturate	Not specified in recent trials	Primarily used for insomnia, suggesting an effect on reducing sleep latency. Quantitative data from recent human trials is not available.	[1]
Secobarbital	Short-acting barbiturate	100 mg	Improved sleep induction with a 43% decrease in total wake time from baseline in short-term use.	[3]
Pentobarbital	Short-acting barbiturate	Not specified in recent human trials	Used as a sedative and hypnotic, indicating an effect on sleep onset. Recent quantitative human data on sleep latency is limited.	[6][7]
Phenobarbitone	Long-acting barbiturate	Not specified	Demonstrated a mean sleep latency of 3.40 minutes versus 8.23 minutes for	

placebo in one
study.

Note: The data for Phenobarbitone is included to provide context for the barbiturate class, as specific quantitative data for **Aprobarbital** was not available.

Experimental Protocols

Detailed methodologies from recent, direct comparative trials of **Aprobarbital** are not available. However, a general experimental workflow for assessing the efficacy of a hypnotic agent on sleep latency can be outlined based on standard clinical trial protocols for insomnia.

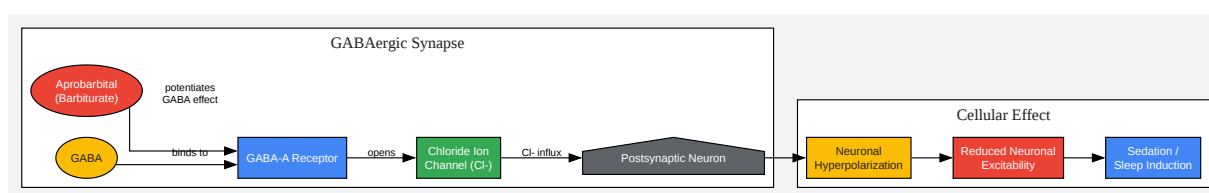
Generalized Experimental Protocol for Sleep Latency Study:

- **Participants:** Adult patients (typically 18-65 years old) with a diagnosis of primary insomnia according to established diagnostic criteria (e.g., DSM-5). Participants would undergo a screening period to establish baseline sleep patterns.
- **Study Design:** A randomized, double-blind, placebo-controlled crossover or parallel-group design is commonly used.
- **Data Collection:**
 - **Polysomnography (PSG):** This is the gold standard for objectively measuring sleep parameters. It involves monitoring brain waves (EEG), eye movements (EOG), and muscle activity (EMG) to determine sleep stages and latency.^[8] Sleep latency is defined as the time from "lights out" to the first epoch of any sleep stage.^[9]
 - **Sleep Diaries:** Participants would maintain daily sleep diaries to record subjective measures of sleep, including perceived sleep latency.
- **Intervention:** Participants would receive the investigational drug (e.g., **Aprobarbital**) or a placebo on designated nights in a controlled sleep laboratory environment.
- **Outcome Measures:** The primary outcome would be the mean sleep latency as measured by PSG. Secondary outcomes could include total sleep time, wake after sleep onset, and sleep efficiency.

Mandatory Visualizations

Signaling Pathway

Barbiturates, including **Aprobarbital**, exert their sedative-hypnotic effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

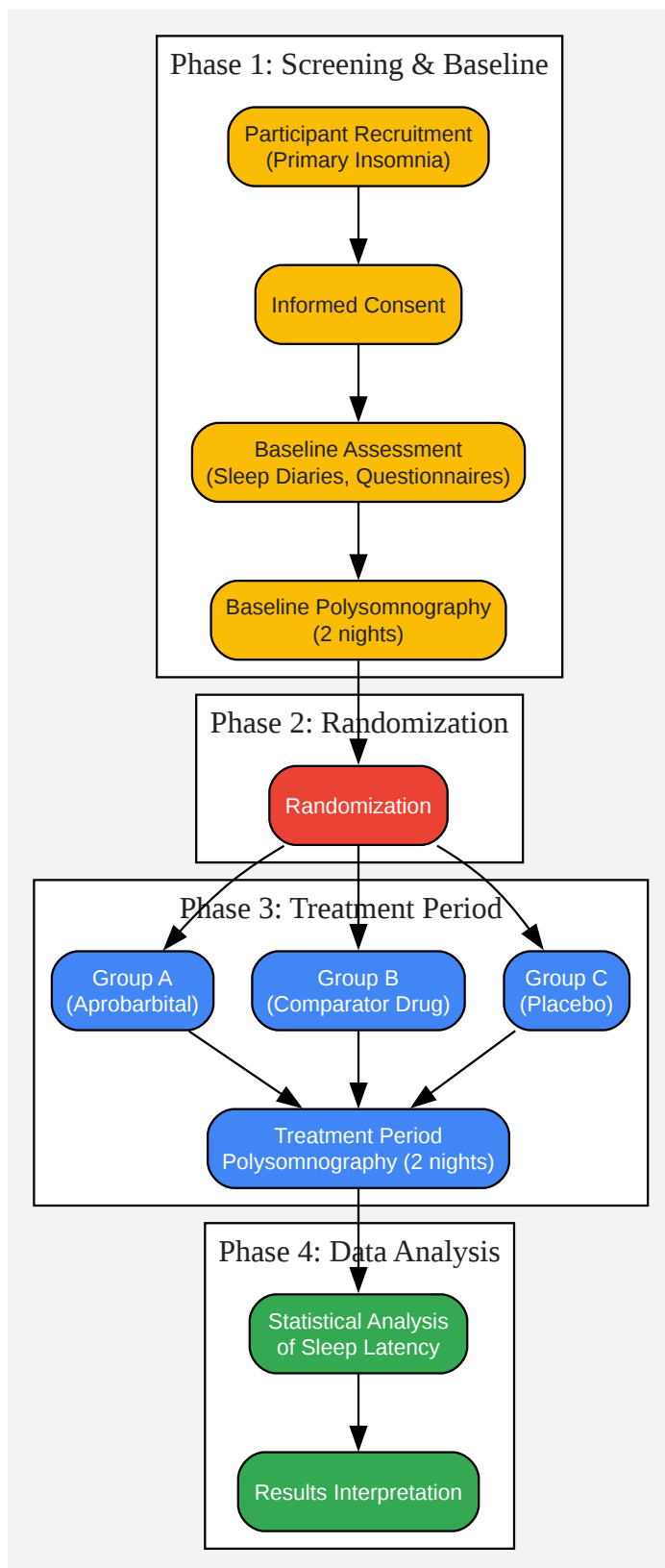


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Caption: Signaling pathway of **Aprobarbital** at the GABA-A receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial designed to assess the effect of a hypnotic drug on sleep latency.



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